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molecular formula C5HClFN3S B1355488 2-Chloro-5-fluoro-4-thiocyanopyrimidine CAS No. 112889-53-9

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Cat. No. B1355488
M. Wt: 189.6 g/mol
InChI Key: JOERDQDFDHRQBC-UHFFFAOYSA-N
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Patent
US04814337

Procedure details

In 50 ml of formic acid, a reaction of 10.0 g of 2,4-dichloro-5-fluoropyrimidine and 5.8 g of potassium thiocyanate was conducted at room temperature (20° C.) for 5 hours in a similar manner as Synthesis Example 1. Then, the reaction mixture was treated in a similar procedure as Synthesis Example 1, there was obtained a 68.0% yield of 2-chloro-5-fluoro-4-thiocyanopyrimidine, m.p. 103°-104° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[S-:10][C:11]#[N:12].[K+]>C(O)=O>[Cl:1][C:2]1[N:7]=[C:6]([S:10][C:11]#[N:12])[C:5]([F:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
potassium thiocyanate
Quantity
5.8 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.)
CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
as Synthesis Example 1
ADDITION
Type
ADDITION
Details
Then, the reaction mixture was treated in a similar procedure as Synthesis Example 1

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)SC#N)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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